BenchChemオンラインストアへようこそ!

Z-FA-FMK

Caspase selectivity Apoptosis research Protease inhibitor profiling

Z-FA-FMK is a cell-permeable, irreversible inhibitor of cathepsins B, L, and S. Critically, it lacks the P1 aspartic acid required for caspase recognition, serving as a unique negative control for FMK-based caspase inhibitors. This dual-target profile (cathepsin inhibition without broad caspase activity) is essential for precise dissection of cysteine protease pathways in oncology, immunology, and virology studies. Choose Z-FA-FMK for validated specificity.

Molecular Formula C21H23FN2O4
Molecular Weight 386.4 g/mol
CAS No. 197855-65-5
Cat. No. B148847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-FA-FMK
CAS197855-65-5
Synonymsenzyloxycarbonyl-Phe-Ala-fluormethylketone
benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone
carbobenzoxy-L-phenylalanyl-(D,L)-alanyl fluoromethyl ketone
MDL 201053
MDL 201053, (R-(R*,S*))-isomer
MDL 201053, (S-(R*,R*))-isomer
MDL 201117
MDL-201053
MDL-201117
Z-FA-FMK
Z-Phe-Ala-CH2F
Z-Phe-Ala-FMK
Z-Phe-AlaCH2F
ZFA-fmk
Molecular FormulaC21H23FN2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1
InChIKeyASXVEBPEZMSPHB-PKHIMPSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Z-FA-FMK (CAS 197855-65-5) Inhibitor Selectivity Profile and Procurement Considerations


Z-FA-FMK (Z-Phe-Ala-fluoromethyl ketone, CAS 197855-65-5) is a cell-permeable, irreversible cysteine protease inhibitor that targets cathepsins B, L, and S while also selectively inhibiting recombinant effector caspases 2, 3, 6, and 7 without affecting initiator caspases 8 and 10 [1]. This compound belongs to the peptide fluoromethyl ketone class and lacks an aspartate residue at the P1 position, which fundamentally distinguishes its target profile from aspartate-requiring caspase inhibitors [2]. Z-FA-FMK has been validated for both in vitro and in vivo applications, with demonstrated utility in viral infection models, immunological studies, and apoptosis research [3]. The compound is frequently employed as a negative control for FMK-labeled caspase inhibitors due to its distinct protease selectivity profile .

Z-FA-FMK Target Selectivity: Why Generic Caspase Inhibitors Cannot Substitute


Procurement of generic caspase inhibitors such as Z-VAD-FMK cannot functionally substitute for Z-FA-FMK in experimental systems requiring discrimination between caspase-dependent and cathepsin-mediated pathways. Z-VAD-FMK exhibits broad-spectrum inhibition of most caspases while also non-selectively inhibiting cathepsins and calpains at higher concentrations [1]. In contrast, Z-FA-FMK demonstrates a distinct selectivity profile—inhibiting effector caspases 2, 3, 6, and 7 but sparing initiator caspases 8 and 10, while simultaneously targeting cathepsins B, L, and S [2]. This differential selectivity has been experimentally validated: Z-FA-FMK failed to block Fas-mediated target cell lysis (assessed by ⁵¹Cr release) where Z-VAD-FMK and BD-FMK provided complete protection, confirming that Z-FA-FMK's target spectrum is fundamentally distinct from aspartate-directed caspase inhibitors [3]. Furthermore, in P. falciparum metacaspase-2 studies, Z-FA-FMK inhibited parasite growth with an IC₅₀ of 2.7 µM while Z-VAD-FMK and Z-DEVD-FMK showed no effect, demonstrating that protease target engagement differs markedly across these FMK-based inhibitors [4].

Z-FA-FMK Quantitative Differentiation Evidence Against Comparator Inhibitors


Effector Caspase Selectivity Profile: Z-FA-FMK vs. Z-VAD-FMK Differential Inhibition

Z-FA-FMK exhibits a restricted effector caspase inhibition profile with IC₅₀ values of 6.147 µM for caspase-2, 15.41 µM for caspase-3, 32.45 µM for caspase-6, and 9.077 µM for caspase-7, while showing substantially weaker inhibition of caspase-9 (IC₅₀ = 110.7 µM) and no detectable inhibition of initiator caspases 8 and 10 [1]. In contrast, Z-VAD-FMK acts as a broad-spectrum pan-caspase inhibitor that irreversibly inhibits most caspase family members without this effector-specific discrimination . This differential selectivity has been functionally validated in Fas-mediated cytotoxicity assays where Z-VAD-FMK completely blocked target cell lysis while Z-FA-FMK showed no protective effect, confirming distinct target engagement [2].

Caspase selectivity Apoptosis research Protease inhibitor profiling

Cathepsin B Inhibition Potency: Z-FA-FMK vs. E-64 Selectivity Comparison

Z-FA-FMK demonstrates an IC₅₀ of 260 nM for cathepsin B inhibition, with the Z (benzyloxycarbonyl) group conferring enhanced cell permeability relative to comparator inhibitors . Unlike E-64, which acts as a broad-spectrum irreversible inhibitor of most cysteine proteases (including cathepsins B, L, H, and calpain) with reported Kᵢ values typically in the low nanomolar range across multiple targets, Z-FA-FMK exhibits a more restricted protease spectrum—targeting cathepsins B, L, and S, papain, and cruzain, but notably sparing calpain [1]. The Z group modification in Z-FA-FMK improves membrane penetration compared to E-64, which lacks this lipophilic moiety [2]. In cellular assays, Z-FA-FMK at 2-10 µM effectively inhibits non-caspase cysteine protease activity in intact cells [3].

Cathepsin inhibition Cysteine protease Lysosomal protease

Functional Selectivity Validation: Z-FA-FMK vs. Z-VAD-FMK in Parasite Metacaspase Inhibition

In P. falciparum metacaspase-2 (PfMCA-2) enzymatic assays, Z-FA-FMK inhibited protease activity with an IC₅₀ of 2.7 µM and produced notable morphological changes in parasites, while general caspase inhibitors Z-VAD-FMK and Z-DEVD-FMK showed no detectable effect on PfMCA-2 activity [1]. This functional divergence extends to parasite growth inhibition, where Z-FA-FMK treatment caused significant depletion of PfMCA-2 expression specifically in schizont and gametocyte stages, accompanied by reactive oxygen species production and phosphatidylserine externalization—phenotypes not observed with Z-VAD-FMK or Z-DEVD-FMK treatment [1].

Metacaspase P. falciparum Antiparasitic drug discovery

In Vivo Efficacy Validation: Z-FA-FMK Therapeutic Activity in SARS-CoV-2 Mouse Model

Z-FA-FMK has been validated in a SARS-CoV-2 infection model using K18 hACE2 transgenic mice. Oral administration of Z-FA-FMK at 25 mg/kg achieved a 60% survival rate improvement with accelerated recovery compared to nirmatrelvir (NTV) and molnupiravir (MPV) treatment groups [1]. This in vivo efficacy distinguishes Z-FA-FMK from comparator inhibitors E-64 and CA-074, for which equivalent survival data in viral infection models have not been reported in the literature [2]. The compound's mechanism in this context involves host cathepsin L protease inhibition, which blocks viral entry and replication—a pathway distinct from direct viral protease targeting employed by NTV [1].

SARS-CoV-2 Antiviral therapy Cathepsin L inhibition In vivo pharmacology

Cell Permeability Design Feature: Z-FA-FMK Methyl Ester vs. Non-esterified Inhibitors

Z-FA-FMK is synthesized as a methyl ester to facilitate passive diffusion across cell membranes, a design feature that distinguishes it from free carboxylic acid protease inhibitors which require active transport or exhibit poor cellular uptake [1]. For applications involving purified or recombinant enzymes, esterase addition is required to generate the free carboxyl group for full inhibitory activity . This prodrug strategy contrasts with inhibitors like CA-074 (a selective cathepsin B inhibitor, Kᵢ = 2-5 nM), which requires conversion to CA-074Me for cell permeability—CA-074Me is the cell-permeable methyl ester prodrug of CA-074, analogous to Z-FA-FMK's design principle [2]. However, CA-074Me shows selectivity for cathepsin B over cathepsins H and L (Kᵢ = 40-200 µM for H and L) whereas Z-FA-FMK inhibits cathepsins B, L, and S [2].

Cell permeability Methyl ester prodrug Intracellular protease inhibition

Storage Stability Profile: Z-FA-FMK Lyophilized Form Long-Term Stability

Z-FA-FMK demonstrates extended stability in lyophilized form, remaining stable for 36 months when stored at -20°C under desiccated conditions [1]. In solution (DMSO), the compound maintains potency for 3 months at -20°C with a recommendation to aliquot to avoid multiple freeze-thaw cycles [1]. Room temperature shipping is validated by stability testing, indicating that temporary ambient temperature exposure does not compromise product integrity . This stability profile compares favorably to aldehyde-based inhibitors (e.g., Z-FA-CHO), which are typically less stable due to reversible covalent binding and susceptibility to oxidation, though direct comparative stability data are not available in vendor specifications [2].

Compound stability Storage conditions Laboratory procurement

Z-FA-FMK Optimal Application Scenarios Based on Validated Differential Evidence


Negative Control for FMK-Labeled Caspase Inhibitors in Apoptosis Research

Z-FA-FMK serves as the preferred negative control for experiments employing FMK-labeled caspase inhibitors (e.g., Z-VAD-FMK, Z-DEVD-FMK, Z-IETD-FMK) due to its lack of a P1 aspartate residue while retaining the FMK reactive warhead. This application is validated by its inability to block Fas-mediated apoptosis (⁵¹Cr release assay) where Z-VAD-FMK and BD-FMK provided complete protection, confirming that any observed effects with Z-FA-FMK treatment represent non-caspase-mediated processes [1]. The compound's effector caspase inhibition without initiator caspase blockade further supports its use as a pathway-discriminating control in caspase cascade studies [2].

Host-Directed Antiviral Research Targeting Cathepsin L-Mediated Viral Entry

Z-FA-FMK is indicated for antiviral studies investigating cathepsin L-dependent viral entry mechanisms, particularly for SARS-CoV-2 and reovirus. In vivo validation demonstrates 60% survival improvement at 25 mg/kg oral dosing in SARS-CoV-2-infected K18 hACE2 transgenic mice, with accelerated recovery relative to direct-acting antivirals [3]. The compound also blocks reovirus infection of Ras oncogenic tumors and prevents reovirus-mediated myocarditis in severe combined immunodeficiency mice [4]. These applications leverage Z-FA-FMK's unique combination of cathepsin B/L/S inhibition and cell permeability, distinguishing it from cathepsin B-selective inhibitors like CA-074Me [5].

Immunological Studies of Cytokine Production and T Cell Proliferation

Z-FA-FMK is validated for in vitro immunological applications involving macrophage cytokine production and T cell proliferation. The compound inhibits LPS-induced IL-1α and IL-1β production in macrophages via NF-κB-dependent gene expression suppression [6]. In T cell assays, Z-FA-FMK efficiently blocks mitogen- and IL-2-induced proliferation at concentrations up to 100 µM, while Z-VAD-FMK and Z-IETD-FMK exhibit distinct functional effects on IL-2 and IFN-γ secretion and cell cycle entry [7]. The in vivo correlate demonstrates that Z-FA-FMK administration significantly increases pneumococcal growth in both lungs and blood in mouse intranasal infection models, providing a validated system for studying host-pathogen interactions [8].

Malaria Drug Discovery Targeting P. falciparum Metacaspase-2

Z-FA-FMK is uniquely qualified for antimalarial drug discovery programs targeting P. falciparum metacaspase-2 (PfMCA-2), where it demonstrates an IC₅₀ of 2.7 µM for protease inhibition while general caspase inhibitors Z-VAD-FMK and Z-DEVD-FMK show no activity [9]. Treatment with Z-FA-FMK causes specific depletion of PfMCA-2 expression in schizont and gametocyte stages and induces oxidative stress-mediated parasite death characterized by phosphatidylserine externalization and DNA fragmentation [9]. This application capitalizes on Z-FA-FMK's unique ability among FMK-based inhibitors to engage PfMCA-2, a target absent in human biology and therefore of high therapeutic interest [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-FA-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.